molecular formula C8H7ClF3NO B3040321 5-Chloro-2-(2,2,2-trifluoroethoxy)aniline CAS No. 186387-91-7

5-Chloro-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B3040321
CAS No.: 186387-91-7
M. Wt: 225.59 g/mol
InChI Key: QVHQVFPXAKZMKQ-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Scaffolds as Versatile Building Blocks in Organic Synthesis

The aniline scaffold, a benzene (B151609) ring bearing an amino group, is one of the most fundamental and versatile building blocks in organic chemistry. researchgate.netquora.com Its importance stems from the reactivity of the amino group and the aromatic ring, which allows for a wide range of chemical transformations. This dual reactivity enables chemists to construct a vast diversity of more complex molecules. acs.org

Aniline and its derivatives are crucial intermediates in the manufacturing of a wide array of products, including:

Pharmaceuticals: The aniline structure is a common feature in many pharmaceutical compounds, serving as a key precursor for the synthesis of various drugs. researchgate.netontosight.ai Its ability to form hydrogen bonds is a key factor in its utility in medicinal chemistry. researchgate.net

Agrochemicals: Many herbicides, fungicides, and other crop protection agents are synthesized from aniline-based starting materials. quora.comacs.org

Dyes and Pigments: Historically, aniline was pivotal in the development of the synthetic dye industry, and it continues to be a central component in the production of various colorants. researchgate.netacs.org

Polymers and Materials Science: Anilines are used in the production of polymers like polyurethanes and as antioxidants and stabilizers in the rubber industry. quora.comontosight.ai

The development of new synthetic methodologies, such as C-H bond amination and cross-coupling reactions, has further expanded the accessibility and utility of functionalized anilines, streamlining the creation of novel molecules for various applications. acs.org The ability to readily modify the aniline core makes it an indispensable tool for chemists exploring new chemical space. acs.org

The Strategic Role of Trifluorinated Ethers in Modulating Chemical Reactivity and Properties

The introduction of fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to fine-tune their physicochemical properties. mdpi.comresearchgate.net The trifluoroethoxy group (-OCH₂CF₃), a type of trifluorinated ether, imparts a unique set of characteristics to a parent molecule.

The strategic incorporation of trifluorinated ethers can lead to several beneficial modifications:

Enhanced Lipophilicity: Fluorinated groups, including trifluoroethoxy, can significantly increase the lipophilicity (the ability to dissolve in fats, oils, and lipids) of a compound. mdpi.comresearchgate.net This is a critical parameter in drug design as it influences how a potential drug is absorbed, distributed, metabolized, and excreted.

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.com This strength makes trifluorinated groups resistant to metabolic degradation, which can increase the half-life and bioavailability of a drug candidate. mdpi.comnih.gov

Modulation of Electronic Properties: The highly electronegative fluorine atoms in the trifluoroethoxy group can alter the electron distribution in the aromatic ring of the aniline scaffold. This can influence the compound's reactivity and its ability to bind to biological targets. researchgate.net

Bioisosteric Replacement: The trifluoromethoxy group is sometimes used as a bioisostere for other chemical groups, like a chlorine atom, to improve properties while maintaining a similar size. mdpi.com

The unique properties conferred by trifluorinated ethers make them valuable tools for chemists aiming to optimize the performance of molecules for specific applications, particularly in the development of new pharmaceuticals and agrochemicals. semanticscholar.orgenamine.net

Positioning of 5-Chloro-2-(2,2,2-trifluoroethoxy)aniline within Advanced Chemical Disciplines

This compound is a specialized chemical compound that combines the features of a chlorinated aniline with a trifluoroethoxy substituent. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural components suggest its potential utility as an advanced intermediate in several areas of chemical science.

Based on its constituent parts, the compound can be positioned as follows:

Intermediate for Complex Molecule Synthesis: The presence of the reactive amino group on the aniline ring, along with the chloro and trifluoroethoxy substituents that modulate its properties, makes this compound a potentially valuable starting material for the synthesis of more complex molecules. ontosight.ai It could serve as a key building block in multi-step synthetic pathways in pharmaceutical and materials science research.

Probe for Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the systematic modification of a lead compound is crucial for optimizing its biological activity. This compound could be used in SAR studies to understand how the combined electronic and steric effects of the chlorine and trifluoroethoxy groups influence the interaction of a molecule with its biological target.

Component for Novel Materials: The unique combination of a halogenated aromatic ring and a fluorinated ether side chain could be explored for the development of new polymers or other advanced materials with specific thermal, electronic, or surface properties.

The strategic placement of the chloro and trifluoroethoxy groups on the aniline scaffold provides a distinct substitution pattern that can be exploited for the synthesis of novel compounds with potentially desirable characteristics. Further research into the reactivity and applications of this compound would be necessary to fully elucidate its role in advanced chemical disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHQVFPXAKZMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253855
Record name 5-Chloro-2-(2,2,2-trifluoroethoxy)benzenamine
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Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186387-91-7
Record name 5-Chloro-2-(2,2,2-trifluoroethoxy)benzenamine
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Record name 5-Chloro-2-(2,2,2-trifluoroethoxy)benzenamine
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Record name 5-chloro-2-(2,2,2-trifluoroethoxy)aniline
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Chemical Reactivity and Derivatization Studies of 5 Chloro 2 2,2,2 Trifluoroethoxy Aniline

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Aniline (B41778) Moiety

The primary amino group of 5-Chloro-2-(2,2,2-trifluoroethoxy)aniline allows the molecule to act as a nucleophile. While the electron-withdrawing substituents (-Cl and -OCH₂CF₃) decrease the basicity and nucleophilicity of the amine compared to aniline, it remains sufficiently reactive to participate in Nucleophilic Aromatic Substitution (SNAr) reactions, particularly with highly electron-deficient aromatic and heteroaromatic systems.

Coupling with Heterocyclic Scaffolds (e.g., Pyrimidines, Purines)

A significant application of this compound in synthetic chemistry is its coupling with halogenated, electron-deficient heterocyclic scaffolds like pyrimidines. These reactions are fundamental in the construction of molecules for pharmaceutical research, particularly kinase inhibitors. The aniline derivative acts as the nucleophile, displacing a halide from the heterocyclic ring.

This reaction is typically performed under acidic conditions or with palladium catalysis. For instance, the coupling with a substituted chloropyrimidine can be achieved by heating in a solvent like 2-butanol (B46777) with a catalytic amount of acid, or through a Buchwald-Hartwig amination. In a documented example from patent literature, this compound was reacted with 2,4-dichloro-5-fluoropyrimidine (B19854) to yield N-(2-chloro-5-fluoropyrimidin-4-yl)-5-chloro-2-(2,2,2-trifluoroethoxy)aniline, a key intermediate for Janus kinase (JAK) inhibitors.

Reactant 1Reactant 2ConditionsProduct
This compound2,4-Dichloro-5-fluoropyrimidineDiisopropylethylamine, 2-Butanol, 100 °CN-(2-chloro-5-fluoropyrimidin-4-yl)-5-chloro-2-(2,2,2-trifluoroethoxy)aniline
This compound4-Chloropyrrolo[2,1-f] uni.lubldpharm.comgoogle.comtriazinep-Toluenesulfonic acid monohydrate, Dioxane, 120 °CN-(pyrrolo[2,1-f] uni.lubldpharm.comgoogle.comtriazin-4-yl)-5-chloro-2-(2,2,2-trifluoroethoxy)aniline

Mechanism and Scope of SNAr Transformations

The mechanism for the reaction between this compound and an activated halo-heterocycle follows the general SNAr pathway, which involves two main steps: addition and elimination.

Nucleophilic Addition: The nitrogen atom of the aniline's amino group attacks the electron-deficient carbon atom of the heterocycle that bears the leaving group (e.g., a chlorine atom). This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing groups of the heterocyclic ring.

Elimination: The leaving group (halide ion) is expelled from the Meisenheimer complex, and the aromaticity of the heterocyclic ring is restored, yielding the final N-heteroarylated aniline product.

The scope of this transformation for this compound primarily includes reactions with highly electrophilic heterocyclic halides. The presence of electron-withdrawing groups (such as additional halogens or nitro groups) on the heterocyclic ring is crucial for activating the substrate towards nucleophilic attack by the moderately nucleophilic aniline derivative.

Electrophilic Aromatic Substitution Patterns and Selectivity

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on the aniline's benzene (B151609) ring with an electrophile. The regiochemical outcome is determined by the directing effects of the existing substituents.

-NH₂ (Amino group): A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

-Cl (Chloro group): A deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can donate electron density through resonance.

-OCH₂CF₃ (2,2,2-Trifluoroethoxy group): A strongly deactivating group. The oxygen atom's lone pairs are available for resonance donation (making it potentially ortho, para-directing), but this effect is significantly diminished by the powerful electron-withdrawing inductive effect of the adjacent trifluoromethyl (-CF₃) group. This strong inductive effect deactivates the entire ring.

Transformations Involving the Primary Amino Group

The primary amino group is a versatile functional handle for a variety of chemical transformations beyond SNAr reactions.

Amidation and Sulfonamidation Reactions

The primary amine of this compound readily undergoes acylation with carboxylic acid derivatives (such as acyl chlorides or anhydrides) to form amides, or with sulfonyl chlorides to form sulfonamides. These reactions are standard procedures in organic synthesis. The reaction typically proceeds by the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon or sulfonyl sulfur, followed by the elimination of a leaving group (e.g., chloride). A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the acidic byproduct (e.g., HCl).

Amine ReactantAcylating/Sulfonylating AgentConditionsProduct Type
This compoundAcetyl ChloridePyridine, Dichloromethane, 0 °C to RTAmide
This compoundp-Toluenesulfonyl ChlorideTriethylamine, Dichloromethane, RTSulfonamide

Formation of Imine and Related Derivatives

The primary amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. The reaction is usually catalyzed by a small amount of acid.

The mechanism involves two key stages:

Nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate.

Acid-catalyzed dehydration of the carbinolamine to yield the imine.

This transformation is a fundamental reaction for primary amines and would be expected to proceed readily with this compound, allowing for the introduction of a wide variety of substituents via the carbonyl component.

Functional Group Interconversions on the Chloro- and Trifluoroethoxy-Substituted Aromatic Ring

Detailed studies on the selective functional group interconversions of the chloro and trifluoroethoxy moieties on the aromatic ring of this compound are areas of ongoing research. The presence of the electron-donating amino group and the electron-withdrawing chloro and trifluoroethoxy groups creates a complex electronic environment that influences the reactivity of the aromatic ring.

Current literature primarily focuses on the utility of this compound as a scaffold, with transformations often centered on the reactivity of the aniline nitrogen. However, the potential for modifying the chloro and trifluoroethoxy substituents remains a subject of academic and industrial interest. For instance, palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, could potentially be employed to replace the chloro group with various other functionalities. The success of such transformations would depend on the careful selection of catalytic systems to overcome the potential for catalyst inhibition by the amine or ether functionalities.

Similarly, the trifluoroethoxy group, while generally stable, could conceivably undergo cleavage under harsh conditions, although this is typically not a desired reaction pathway. Research into the selective activation of the C-O bond for further functionalization is a challenging yet potentially rewarding area of investigation.

Table 1: Potential Functional Group Interconversions

Functional GroupPotential TransformationReagents and ConditionsPotential Product Class
ChloroSuzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl derivatives
ChloroBuchwald-Hartwig AminationAmine, Pd catalyst, baseDiamine derivatives
ChloroSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseArylalkyne derivatives
TrifluoroethoxyEther CleavageStrong acid (e.g., HBr, BBr₃)Phenolic derivatives

This table represents theoretically possible transformations based on general organic chemistry principles; specific successful examples for this compound require further dedicated research.

Exploration of Novel Reaction Pathways and Domino Reactions

The development of novel reaction pathways, particularly those involving domino or cascade reactions, is a key objective in enhancing synthetic efficiency. For this compound, its multifunctional nature makes it an intriguing candidate for such processes. A domino reaction, a sequence of intramolecular reactions where the subsequent transformation is triggered by the functionality formed in the previous step, could allow for the rapid construction of complex molecular architectures from this relatively simple starting material.

One potential avenue for exploration is the use of the aniline moiety to initiate a sequence of cyclization reactions. For example, condensation with a suitable partner could be followed by an intramolecular cyclization that involves one of the other ring substituents. The electronic interplay between the substituents would be a critical factor in directing the regioselectivity of such a cascade.

While specific examples of domino reactions starting from this compound are not yet extensively documented in peer-reviewed literature, the principles of domino reaction design suggest several plausible strategies. For instance, a reaction could be envisioned that incorporates the aniline nitrogen and the aromatic ring in a tandem process to construct fused heterocyclic systems.

Table 2: Conceptual Domino Reaction Pathways

Initiating ReactionSubsequent StepsPotential Heterocyclic Product
Condensation at the amineIntramolecular nucleophilic aromatic substitution of the chloro groupFused nitrogen-containing heterocycles
Acylation of the amineIntramolecular Friedel-Crafts-type cyclizationTricyclic systems
Diazotization of the amineIntramolecular cyclization with radical generationComplex polycyclic structures

This table outlines conceptual pathways for the development of domino reactions; their feasibility and outcomes would need to be validated through experimental investigation.

Advanced Spectroscopic Characterization Methodologies for 5 Chloro 2 2,2,2 Trifluoroethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). However, no specific experimental NMR data for 5-Chloro-2-(2,2,2-trifluoroethoxy)aniline could be located.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A search for ¹H NMR spectra, which would identify the chemical shifts, splitting patterns, and integration of the protons in the molecule—particularly the distinct signals from the aromatic ring and the ethoxy group—yielded no specific experimental results for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Similarly, no published ¹³C NMR data were found. Such data would be crucial for identifying the number of unique carbon environments and their chemical nature, including the eight distinct carbon atoms of the aromatic ring and the trifluoroethoxy side chain.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoroethoxy Group Characterization

While ¹⁹F NMR is the definitive technique for characterizing the trifluoroethoxy group, no experimental spectra detailing the chemical shift and coupling for the -CF₃ group of this compound are available in the surveyed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides a molecular fingerprint by identifying the vibrational modes of functional groups. Key vibrational bands for this compound would be expected for the N-H stretches of the amine group, C-H stretches of the aromatic ring, the C-O-C ether linkage, and the strong absorptions associated with the C-F bonds. Despite the theoretical importance of this data, no specific experimental IR or Raman spectra have been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, often involving π-electrons in aromatic systems. The analysis would reveal the wavelengths of maximum absorbance (λmax), providing insight into the compound's chromophores. No experimental UV-Vis absorption spectra for this compound were found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is essential for determining the molecular weight and elucidating the structure through fragmentation analysis. While no experimental mass spectra were found in research articles, the PubChem database provides predicted data based on the compound's molecular formula, C₈H₇ClF₃NO. uni.lu The predicted monoisotopic mass is 225.01683 Da. uni.lu The database also includes predicted collision cross-section (CCS) values for various adducts, which are theoretical values used in ion mobility-mass spectrometry. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺226.02411140.2
[M+Na]⁺248.00605150.5
[M-H]⁻224.00955140.0

An experimental mass spectrum would confirm the molecular weight and reveal characteristic fragmentation patterns, such as the loss of the trifluoroethoxy group or cleavage of the aromatic ring, which are crucial for structural confirmation. However, such experimental data is not currently available.

X-ray Diffraction Studies for Crystalline Solid-State Structure Determination

As of the current date, experimental data from single-crystal X-ray diffraction analysis for this compound is not available in published literature or crystallographic databases. This analytical technique is crucial for unequivocally determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Such a study would provide precise information on:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The exact spatial orientation of the chloro, trifluoroethoxy, and aniline (B41778) moieties relative to each other.

Intermolecular Interactions: The presence and nature of non-covalent interactions such as hydrogen bonding, halogen bonding, and π-stacking, which govern the packing of molecules in the crystal.

Without experimental X-ray diffraction data, a definitive analysis of the solid-state structure of this compound, including detailed data tables of crystallographic parameters, bond lengths, and bond angles, cannot be provided.

Further research involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis would be required to elucidate its solid-state architecture.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 2,2,2 Trifluoroethoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. bohrium.com DFT calculations are used to determine a molecule's ground-state energy, electron density, and other fundamental properties. For substituted anilines, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to yield reliable results for geometry, vibrational frequencies, and electronic properties. asianpubs.orgglobalresearchonline.net

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For aniline (B41778) derivatives, the distribution of these orbitals across the aromatic ring and substituent groups dictates the sites of electrophilic and nucleophilic attack.

Interactive Table: Hypothetical Frontier Molecular Orbital Data Note: The following data is illustrative for a typical chloro-aniline derivative and not based on published results for 5-Chloro-2-(2,2,2-trifluoroethoxy)aniline.

Parameter Energy (eV) Description
EHOMO -5.8 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates areas of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. For aniline derivatives, negative potential is typically localized around the nitrogen atom of the amino group and any other electronegative atoms, while positive potential is often found around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines charge transfer (delocalization) between filled "donor" orbitals and empty "acceptor" orbitals. wisc.edu The stabilization energy (E(2)) associated with these interactions quantifies their strength. wisc.edu In substituted anilines, significant interactions often involve the lone pair electrons on the nitrogen and oxygen atoms acting as donors and the antibonding orbitals (π*) of the aromatic ring acting as acceptors. These hyperconjugative interactions are key to understanding the molecule's stability and the influence of substituents on the electronic structure. bohrium.com

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often arising from electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. researchgate.net Computational methods can predict NLO behavior by calculating the dipole moment (μ) and the first-order hyperpolarizability (β₀). researchgate.net Organic molecules with large hyperpolarizability values are of interest for applications in optoelectronics. researchgate.net The presence of the electron-donating amino and trifluoroethoxy groups and the electron-withdrawing chloro group on the aniline ring suggests that this compound could possess NLO properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. nih.gov For flexible molecules like this compound, which has a rotatable ethoxy group, conformational analysis is performed to identify different stable conformers and their relative energies. This process helps in understanding the molecule's preferred shape, which influences its physical properties and biological interactions. DFT methods are highly effective for determining optimized bond lengths, bond angles, and dihedral angles.

Interactive Table: Hypothetical Optimized Geometric Parameters Note: The following data is illustrative for a typical substituted aniline and not based on published results for this compound.

Bond/Angle Type Calculated Value
C-N Bond Length 1.40 Å
C-Cl Bond Length 1.74 Å
C-O Bond Length 1.37 Å
C-C-N Bond Angle 121°

Vibrational Frequency Calculations and Correlation with Spectroscopic Data

Computational methods can calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. globalresearchonline.net By comparing the calculated frequencies with experimental data, a detailed assignment of vibrational modes to specific atomic motions (stretching, bending, torsion) can be achieved. asianpubs.org Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, so the results are typically scaled by a factor to improve agreement with experimental values. asianpubs.orgglobalresearchonline.net This correlative analysis is essential for confirming the molecular structure and interpreting complex experimental spectra. nih.gov For aniline derivatives, characteristic vibrational modes include N-H stretching, C-N stretching, and aromatic ring vibrations, which are sensitive to the nature and position of substituents.

Theoretical Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms through computational methods provides profound insights into how chemical transformations occur at a molecular level. For a molecule like this compound, theoretical investigations would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This process allows for the identification of reactants, products, intermediates, and, crucially, transition states.

A theoretical investigation would aim to:

Identify Key Transition States: Calculations would focus on locating the high-energy transition state structures that connect reactants to products. The geometry and energetic barrier of these states are fundamental to understanding reaction rates.

Map Reaction Pathways: By tracing the path of lowest energy from reactants through the transition state to the products (the intrinsic reaction coordinate), chemists can elucidate the step-by-step mechanism of a reaction, such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation.

Analyze Substituent Effects: Computational models would allow researchers to understand how the chloro-, amino-, and trifluoroethoxy- groups influence the reactivity and regioselectivity of the aniline ring. The electronic properties (inductive and mesomeric effects) of these substituents dictate the most likely sites for chemical attack.

Despite the utility of these methods, specific studies detailing the reaction mechanisms and transition states involving this compound are not currently available in the literature. Such research would be invaluable for predicting its reactivity and optimizing synthetic pathways.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the movement and interactions of molecules over time. An MD simulation of this compound would provide a detailed picture of its dynamic behavior and how it interacts with its environment, such as solvents or biological macromolecules.

Key areas of investigation using MD simulations would include:

Solvation and Hydration: By simulating the compound in a solvent like water, researchers could analyze the formation and dynamics of hydrogen bonds between the amine group, the ether oxygen, and surrounding solvent molecules. This provides insight into its solubility and distribution properties.

Intermolecular Interactions: MD simulations are ideal for studying how molecules of this compound interact with each other in a condensed phase or how they bind to a target protein. These simulations can calculate binding free energies, which are crucial in fields like drug design.

Currently, there are no specific published MD simulation studies for this compound. This area of research holds potential for understanding its physical properties and its behavior in complex biological or chemical systems.

Applications of 5 Chloro 2 2,2,2 Trifluoroethoxy Aniline in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Medicinal Chemistry Research

The molecular architecture of 5-Chloro-2-(2,2,2-trifluoroethoxy)aniline makes it a significant building block in the pharmaceutical industry. The presence of chlorine and a trifluoroethoxy group can substantially influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.

In drug discovery, the process of lead optimization often involves the synthesis of numerous analogs of a promising compound to enhance its efficacy and selectivity. Substituted anilines are foundational scaffolds for this purpose. This compound serves as a key starting material, allowing for systematic modifications. nih.gov

The reactive amine group provides a handle for a variety of chemical transformations, enabling the attachment of different pharmacophores and functional groups. The chloro and trifluoroethoxy groups, on the other hand, act as important modulators of the molecule's electronic and steric properties. This allows medicinal chemists to fine-tune the compound's interaction with biological targets. For instance, chlorine-containing compounds are integral to a vast number of pharmaceuticals, with chlorinated chemistry being a factor in over 85% of pharmaceuticals in the United States. nih.gov The strategic placement of chlorine can lead to enhanced binding affinity and improved therapeutic profiles.

The aniline (B41778) scaffold is a common feature in many pharmaceutical compounds, making its derivatives valuable precursors in synthesizing more complex, biologically active molecules. ontosight.ai

Kinase Inhibitors: Dysregulation of protein kinases is a hallmark of many diseases, including cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. nih.gov Anilinoquinazoline and anilino-pyrimidine cores are central to many approved kinase inhibitors. This compound can be used as a key aniline fragment in the synthesis of these inhibitors. For example, various 4-anilinoquinazoline (B1210976) derivatives have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ijcce.ac.ir The substitution pattern on the aniline ring is critical for activity, with chloro groups often being preferred substituents. ijcce.ac.ir Substituted anilinoquinazolines have also shown high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes. nih.gov

Antifungal Agents: The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. nih.gov Azole-based compounds are a major class of antifungals, and their efficacy can be enhanced by incorporating halogenated ring structures. nih.gov Molecules containing chloro-substituted aromatic rings have demonstrated significant antifungal potential. For instance, derivatives of 5-Chloro-1,3-benzoxazol-2(3H)-one, which can be synthesized from chloro-aniline precursors, have shown activity against various fungi. nih.gov The presence of a halogenated ring is considered a key contributor to the antifungal activity in structure-activity relationship (SAR) studies. nih.gov

Table 1: Examples of Biologically Active Scaffolds Synthesized from Chloro-Aniline Precursors
Scaffold ClassBiological Target/ActivityRole of Chloro-Aniline PrecursorReference
AnilinoquinazolinesEGFR/VEGFR Kinase InhibitionForms the key "anilino" portion of the inhibitor, interacting with the ATP binding site. ijcce.ac.ir
Anilinoquinazolinesc-Src/Abl Kinase InhibitionServes as a critical component for achieving high affinity and specificity. nih.gov
BenzoxazolinonesAntifungal ActivityProvides the core chloro-aromatic structure, enhancing fungicidal properties. nih.gov

Contributions to Agrochemical Development

Halogenated aromatic amines are also important intermediates in the manufacturing of agrochemicals. google.com The structural features of this compound are relevant to the synthesis of modern pesticides.

The trifluoromethyl group, a related moiety to the trifluoroethoxy group, is a key substructure in many successful herbicides. nih.gov The introduction of such fluorinated groups can significantly enhance the herbicidal activity and translocation of a compound within the target weed. nih.gov

Research has shown that 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole (B1194373) ring exhibit potent herbicidal activity against various weeds. researchgate.net The synthesis of such complex molecules often relies on building blocks like substituted chloro-anilines. The specific combination of the chloro and trifluoroethoxy groups in this compound makes it a promising candidate for the development of new herbicidal agents, potentially offering improved efficacy and crop safety profiles.

Advanced Materials Science Applications

Beyond life sciences, substituted anilines are utilized in the synthesis of polymers, dyes, and pigments for materials science applications. ontosight.ai The electronic properties conferred by the chloro and trifluoroethoxy substituents make this compound a candidate for use in advanced functional materials.

Fluorinated organic materials are of significant interest for electronic and optoelectronic applications. rsc.org The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a material, facilitating electron injection and improving resistance to oxidative degradation. rsc.org This makes fluorinated aniline derivatives, like the subject compound, attractive for creating new materials for devices such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

In the field of perovskite solar cells, the incorporation of chlorine has been shown to improve device performance by enhancing carrier transport across heterojunction interfaces. nih.gov While direct integration of this compound into the perovskite layer itself is not the typical application, it can be used as a precursor for synthesizing organic charge-transport materials or interface modifiers within the device stack. The trifluoroethoxy group can further tune the electronic properties and influence the molecular packing in the solid state, which is crucial for efficient charge mobility. rsc.org The modification of semiconducting polymers with chloro-aniline functionalities has been explored for its impact on sensor performance, indicating the role of such moieties in tuning electronic properties. rsc.org

Table 2: Potential Roles in Materials Science
Application AreaPotential Role of this compoundKey Structural FeaturesReference
Organic SemiconductorsPrecursor for synthesizing n-type or ambipolar semiconducting materials.Trifluoroethoxy group (lowers HOMO/LUMO), Chloro group (electron-withdrawing). rsc.orgrsc.org
Perovskite Solar CellsIntermediate for organic charge-transport layers or interface modifiers.Chloro and Trifluoroethoxy groups for tuning electronic levels and improving charge transport. nih.gov
Specialty PolymersMonomer for high-performance polymers with enhanced chemical and thermal stability.Aromatic amine for polymerization, fluorinated group for stability. ontosight.ai

Role in Polymer Chemistry and Conjugated Systems

Substituted anilines are fundamental monomers in the synthesis of polyanilines (PANI), a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The properties of polyanilines can be finely tuned by introducing various substituents onto the aniline monomer.

While specific studies on the polymerization of this compound are not extensively documented in the available literature, the influence of its constituent functional groups on polymer properties can be inferred from research on other substituted anilines. The presence of a chlorine atom and a trifluoroethoxy group is expected to significantly impact the resulting polymer's characteristics.

Influence of Substituents on Polymer Properties:

Solubility: The trifluoroethoxy group, with its fluorine atoms, can enhance the solubility of the resulting polymer in common organic solvents. This is a significant advantage for the processability and fabrication of polymer films and devices.

Thermal Stability: Fluorinated substituents are known to increase the thermal stability of polymers due to the high bond energy of the C-F bond.

Electronic Properties: The electron-withdrawing nature of the chloro and trifluoroethoxy groups can influence the electronic properties of the polymer, such as its conductivity and redox potentials.

The copolymerization of this compound with aniline or other aniline derivatives could lead to the development of new polymeric materials with a unique combination of properties, making them suitable for specialized applications in materials science.

Design and Synthesis of Other Functional Organic Molecules

The chemical reactivity of the amino group in this compound makes it a valuable intermediate in the synthesis of more complex and functional organic molecules. One notable area of application is in medicinal chemistry for the development of bioactive compounds.

Synthesis of VEGFR-2 Inhibitors:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in cancer therapy due to its crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The inhibition of VEGFR-2 is a proven strategy to impede tumor growth.

Research into the development of potent and selective VEGFR-2 inhibitors has led to the design of various heterocyclic scaffolds. One such scaffold is the 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine core. The synthesis of these compounds involves a nucleophilic displacement reaction where a substituted aniline is reacted with a suitable precursor.

A plausible synthetic route involves the reaction of an appropriately substituted aniline with N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide. In this context, this compound could serve as the "appropriately substituted aniline" to introduce the 5-chloro-2-(2,2,2-trifluoroethoxy)phenyl group at the N⁴ position of the pyrimido[4,5-b]indole core. The resulting molecule would be a novel VEGFR-2 inhibitor candidate.

While this specific application is a projection based on established synthetic methodologies for this class of inhibitors, it highlights the potential of this compound as a valuable building block in the discovery of new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-(2,2,2-trifluoroethoxy)aniline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via catalytic hydrogenation of its nitro precursor (e.g., 5-chloro-2-nitro-(2,2,2-trifluoroethoxy)benzene). Use hydrogen gas (H₂) with palladium on carbon (Pd/C) under mild pressure (1–3 atm) and temperatures of 25–50°C. Monitor reaction progress via TLC or HPLC to avoid over-reduction. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .
  • Key Variables : Excess H₂ or prolonged reaction times may lead to dehalogenation of the chloro group. Optimize catalyst loading (5–10% Pd/C) and solvent polarity (ethanol or methanol) to balance reaction rate and selectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Expect aromatic protons as doublets (δ 6.8–7.2 ppm) due to coupling between adjacent protons. The NH₂ group appears as a broad singlet (~δ 5.0 ppm) but may exchange with D₂O.
  • ¹⁹F NMR : A triplet at δ -75 to -80 ppm (J = 8–10 Hz) confirms the trifluoroethoxy group.
  • ¹³C NMR : The trifluoroethoxy carbon resonates at δ 120–125 ppm (q, J = 280–300 Hz) .
    • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 254.0 (C₈H₆ClF₃NO). Fragmentation patterns include loss of NH₂ (Δ m/z -16) and cleavage of the trifluoroethoxy group (Δ m/z -99) .

Q. What solvents and storage conditions ensure long-term stability of this compound?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Avoid aqueous solutions to prevent hydrolysis of the trifluoroethoxy group.
  • Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials. Moisture and light accelerate degradation, leading to amine oxidation or chloro group displacement .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroethoxy group influence regioselectivity in electrophilic substitution reactions?

  • Mechanistic Insight : The trifluoroethoxy group is strongly electron-withdrawing (-I effect), directing electrophiles (e.g., nitration, sulfonation) to the meta position relative to the amino group. Computational studies (DFT) predict higher activation barriers for ortho substitution due to steric hindrance from the bulky -OCF₃ group. Validate experimentally using HNO₃/H₂SO₄ nitration: major product is 5-chloro-3-nitro-2-(2,2,2-trifluoroethoxy)aniline .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in antimicrobial assays (e.g., MIC values varying by >10-fold) may arise from differences in bacterial strains or assay conditions (pH, inoculum size).
  • Resolution :

Standardize testing using CLSI guidelines.

Perform dose-response curves with triplicate measurements.

Cross-validate with in silico docking (e.g., binding to bacterial dihydrofolate reductase) to correlate activity with molecular interactions .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

  • DFT Workflow :

Calculate Fukui indices to identify nucleophilic sites (NH₂ group has highest reactivity).

Simulate transition states for oxidative addition of Pd(0) catalysts to the C-Cl bond.

Predict coupling efficiency with aryl halides using steric maps (e.g., %Vbur values). Experimental validation with XPhos/Pd(dba)₂ yields biaryl amines with >70% conversion .

Q. What analytical methods detect trace impurities (e.g., dehalogenated byproducts) in synthesized batches?

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. Detect dechlorinated products (e.g., 2-(2,2,2-trifluoroethoxy)aniline) at m/z 218.0 [M+H]⁺. Limit of detection (LOD): 0.1% via UV at 254 nm .
  • X-ray Crystallography : Confirm structural integrity by growing single crystals in ethanol/water. Compare unit cell parameters with reference data to rule out polymorphic impurities .

Q. How does the compound’s logP and pKa affect its pharmacokinetic profile in drug discovery contexts?

  • logP : Calculated logP (ClogP) ≈ 2.5 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
  • pKa : The amino group (pKa ~4.5) remains protonated at physiological pH, enhancing solubility in acidic environments (e.g., lysosomes). Adjust formulation using cyclodextrin complexes to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.